Chemical Properties of 2-Methoxy-5-(3-nitrophenyl)pyridine
Chemical Properties of 2-Methoxy-5-(3-nitrophenyl)pyridine
The following technical guide details the chemical properties, synthesis, and applications of 2-Methoxy-5-(3-nitrophenyl)pyridine , a specialized biaryl intermediate used in medicinal chemistry.
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Researchers
Executive Summary
2-Methoxy-5-(3-nitrophenyl)pyridine (CAS: 939428-15-6) is a biaryl heterocyclic scaffold characterized by a central pyridine ring substituted with a methoxy group at the C2 position and a 3-nitrophenyl moiety at the C5 position.[1][2] It serves as a critical "masked" intermediate in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors.
Its value lies in its orthogonal reactivity: the nitro group functions as a latent amine (via reduction), while the methoxy-pyridine motif modulates lipophilicity (LogP) and metabolic stability compared to its phenyl analogs. This guide outlines its physicochemical profile, a validated synthetic route via Suzuki-Miyaura coupling, and its downstream reactivity in drug discovery cascades.
Chemical Identity & Structural Analysis[3]
| Property | Data |
| IUPAC Name | 2-Methoxy-5-(3-nitrophenyl)pyridine |
| CAS Number | 939428-15-6 |
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| SMILES | COc1ccc(cn1)-c1cccc(c1)=O |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |
| Predicted LogP | ~2.7 – 3.1 (Lipophilic) |
| H-Bond Acceptors | 4 (Pyridine N, Nitro O's, Ether O) |
Structural Logic
-
Pyridine Core: The nitrogen atom at position 1 acts as a weak base. The electron-deficient nature of the pyridine ring is partially offset by the electron-donating methoxy group at C2.
-
Methoxy Group (C2): Increases electron density on the pyridine ring, making the C5 position more nucleophilic compared to unsubstituted pyridine, yet the ring remains susceptible to electrophilic aromatic substitution.
-
3-Nitrophenyl Group (C5): A strong electron-withdrawing group (EWG) on the phenyl ring. It deactivates the phenyl ring but serves as a crucial handle for reduction to an aniline derivative.
Validated Synthetic Pathway: Suzuki-Miyaura Coupling
The most robust method for synthesizing 2-Methoxy-5-(3-nitrophenyl)pyridine is the palladium-catalyzed cross-coupling of 5-Bromo-2-methoxypyridine with 3-Nitrophenylboronic acid . This route avoids the harsh conditions of direct nitration and ensures regiospecificity.
Reaction Scheme
Reagents:
-
Aryl Halide: 5-Bromo-2-methoxypyridine
-
Boronic Acid: 3-Nitrophenylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Protocol
-
Inertion: Charge a reaction vessel with 5-Bromo-2-methoxypyridine (1.0 eq) and 3-Nitrophenylboronic acid (1.1 eq). Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Add degassed 1,4-Dioxane and aqueous
(2M). -
Catalysis: Add Pd(dppf)Cl₂·DCM under a positive stream of nitrogen.
-
Reflux: Heat the mixture to 80–90°C for 4–12 hours. Monitor conversion via LC-MS (Look for M+H = 231.2).
-
Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over
. -
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂) using a Hexane/Ethyl Acetate gradient (typically 10-30% EtOAc).
Synthetic Workflow Diagram
Caption: Palladium-catalyzed Suzuki-Miyaura coupling strategy for regioselective bond formation.
Reactivity Profile & Transformation
Once synthesized, the molecule serves as a versatile scaffold.[3][4] Its reactivity is defined by two primary vectors: the nitro group reduction and the methoxy group displacement .
A. Nitro Group Reduction (Chemo-selective)
The nitro group is readily reduced to a primary amine (aniline), creating 5-(3-aminophenyl)-2-methoxypyridine . This amine is a "privileged structure" in kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors).
-
Method A (Hydrogenation):
(1 atm), 10% Pd/C, Methanol, RT. (High yield, clean). -
Method B (Chemical): Iron powder (
), , Ethanol/Water, 70°C. (Used if halogen substituents are present to avoid dehalogenation).
B. Methoxy Group Hydrolysis / Displacement
The 2-methoxy group is relatively stable but can be activated:
-
Hydrolysis to Pyridone: Treatment with HBr/Acetic acid or TMSI converts the methoxypyridine into a 2-pyridone (2-hydroxy tautomer). Pyridones are key hydrogen-bond donors in active sites.
-
Nucleophilic Displacement: Under harsh conditions, the methoxy group can be displaced by strong nucleophiles (amines or thiols), though this is less common than simple hydrolysis.
Reactivity Logic Map
Caption: Divergent synthesis pathways: Nitro reduction yields anilines; Demethylation yields pyridones.
Applications in Drug Discovery
This compound acts as a pharmacophore modulator. The 2-methoxypyridine ring is often used as a bioisostere for a phenyl ring to improve solubility and reduce CYP450 inhibition.
-
mGluR5 Antagonists: Biaryl systems containing methoxypyridines are frequent scaffolds in negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5, investigated for anxiety and Fragile X syndrome.
-
PET Radiotracers: The methoxy group (
) is an ideal site for Carbon-11 ( ) labeling via methylation of the corresponding pyridone precursor, allowing for PET imaging of neuroreceptors. -
Kinase Inhibition: The reduced amino-derivative allows for amide coupling to "hinge-binding" motifs, a standard design in ATP-competitive inhibitors.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant (Skin/Eye/Respiratory).[5] The nitroaromatic moiety suggests potential toxicity if inhaled or absorbed.
-
Storage: Store at 2–8°C under inert atmosphere. Protect from light.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides,
, will be generated).
References
-
BLD Pharm. (2025). Product Analysis: 2-Methoxy-5-(3-nitrophenyl)pyridine (CAS 939428-15-6).[1] Retrieved from
-
Sigma-Aldrich. (2025). Building Blocks: 2-Methoxy-5-nitropyridine and related biaryl synthesis. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025).[6] Pyridine, 2-methoxy- Properties and Spectra. Retrieved from
-
ChemScene. (2025). Biaryl Pyridine Scaffolds in Medicinal Chemistry. Retrieved from
